molecular formula C29H31N3O5 B12496693 Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Cat. No.: B12496693
M. Wt: 501.6 g/mol
InChI Key: VWXISHWAKHGVEA-UHFFFAOYSA-N
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Description

Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique molecular structure, which includes a benzoate core substituted with ethylphenoxy, acetylamino, and phenylcarbonyl piperazinyl groups. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzoate Core: The benzoate core is synthesized through esterification reactions involving benzoic acid and methanol.

    Introduction of the Ethylphenoxy Group: The ethylphenoxy group is introduced via a nucleophilic substitution reaction using 4-ethylphenol and an appropriate leaving group.

    Acetylation: The acetylamino group is added through an acetylation reaction using acetic anhydride or acetyl chloride.

    Piperazine Derivatization: The phenylcarbonyl piperazinyl group is introduced through a coupling reaction involving piperazine and a phenylcarbonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as halides and nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-{[(4-methoxyphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Methyl 3-{[(4-methylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
  • Methyl 3-{[(4-isopropylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate

Uniqueness

Methyl 3-{[(4-ethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C29H31N3O5

Molecular Weight

501.6 g/mol

IUPAC Name

methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-ethylphenoxy)acetyl]amino]benzoate

InChI

InChI=1S/C29H31N3O5/c1-3-21-9-12-24(13-10-21)37-20-27(33)30-25-19-23(29(35)36-2)11-14-26(25)31-15-17-32(18-16-31)28(34)22-7-5-4-6-8-22/h4-14,19H,3,15-18,20H2,1-2H3,(H,30,33)

InChI Key

VWXISHWAKHGVEA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)C(=O)OC)N3CCN(CC3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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